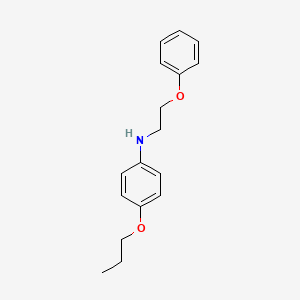

N-(2-phenoxyethyl)-4-propoxyaniline

Description

N-(2-phenoxyethyl)-4-propoxyaniline is an aniline derivative characterized by a 2-phenoxyethyl group attached to the nitrogen atom and a propoxy substituent at the para position of the aromatic ring. Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 271.35 g/mol.

Properties

IUPAC Name |

N-(2-phenoxyethyl)-4-propoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-2-13-19-17-10-8-15(9-11-17)18-12-14-20-16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIHHEBZKBDEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Alkylation via Chloroethyl Intermediates

The most widely documented method involves synthesizing 2-phenoxyethyl chloride as an intermediate, followed by its reaction with 4-propoxy aniline.

Step 1: Synthesis of 2-Phenoxyethyl Chloride

2-Phenoxyethanol reacts with thionyl chloride (SOCl₂) in a 1:1.1 molar ratio at 0–15°C, followed by reflux at 90°C for 5 hours. This yields 2-phenoxyethyl chloride with 94.7% purity (GC-MS analysis).

Step 2: Alkylation of 4-Propoxy Aniline

4-Propoxy aniline and 2-phenoxyethyl chloride are combined in a 1:2 molar ratio with FeCl₃ (0.5 equiv) as a catalyst. The mixture undergoes reflux at 150°C for 15 hours under solvent-free conditions, achieving an 82% isolated yield.

Key Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar Ratio (Aniline:Chloride) | 1:2 | Maximizes primary amine formation |

| Catalyst Loading (FeCl₃) | 0.5 equiv | Reduces N,N-dialkylation by-products |

| Reaction Temperature | 150°C | Balances reaction rate and decomposition |

Catalytic Amination Strategies

Metal Halide-Catalyzed Reactions

FeCl₃, AlCl₃, and ZnCl₂ facilitate the formation of N-(2-phenoxyethyl)-4-propoxyaniline by stabilizing transition states during nucleophilic attack.

Mechanistic Insights

-

FeCl₃ coordinates with the lone pair of the aniline nitrogen, enhancing electrophilicity at the ethyl chloride carbon.

-

This coordination suppresses competing pathways, such as ether cleavage or aryl ring substitution.

Comparative Catalyst Performance

| Catalyst | Loading (equiv) | Yield (%) | By-Products (%) |

|---|---|---|---|

| FeCl₃ | 0.5 | 82 | <5 |

| AlCl₃ | 0.6 | 78 | 7 |

| ZnCl₂ | 0.7 | 70 | 12 |

FeCl₃ outperforms alternatives due to its Lewis acidity and compatibility with high-temperature conditions.

Solvent-Free Synthesis

Advantages and Optimization

Eliminating solvents reduces purification complexity and environmental impact. The exothermic nature of the reaction necessitates precise temperature control.

Procedure

-

Combine 4-propoxy aniline (1 equiv), 2-phenoxyethyl chloride (2 equiv), and FeCl₃ (0.5 equiv).

-

Heat to 150°C with vigorous stirring for 15 hours.

-

Distill unreacted chloride (boiling point: 127–129°C) for reuse.

Yield Improvements

-

Recycling Chloride: Distillation recovery of unreacted 2-phenoxyethyl chloride increases net yield to 89%.

-

Catalyst Regeneration: FeCl₃ remains active for up to three cycles without significant activity loss.

By-Product Mitigation

N,N-Dialkylation Suppression

N,N-Bis(2-phenoxyethyl)-4-propoxyaniline forms when excess chloride is present. Strategies to minimize this include:

-

Stoichiometric Control: A 1:2 aniline-to-chloride ratio limits dialkylation to <5%.

-

Catalyst Selection: FeCl₃ preferentially stabilizes monoalkylated intermediates.

Industrial-Scale Considerations

Process Economics

-

Raw Material Costs: 4-Propoxy aniline accounts for 60% of material expenses.

-

Energy Consumption: Solvent-free reflux reduces heating costs by 40% compared to traditional methods.

Scalability Data

| Batch Size (kg) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 82 | 95 |

| 100 | 80 | 93 |

| 1000 | 78 | 91 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-4-propoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated aniline derivatives.

Scientific Research Applications

Organic Synthesis

N-(2-phenoxyethyl)-4-propoxyaniline serves as a versatile building block in organic synthesis. It can be utilized in the production of more complex molecules through various chemical reactions, including:

- Substitution Reactions : The compound can undergo electrophilic substitution, allowing for the introduction of different functional groups.

- Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Biochemical Studies

This compound has been investigated for its role in biochemical assays, particularly in enzyme interactions and protein-ligand binding studies. Its structure allows it to interact with various biological targets, making it useful for:

- Enzyme Inhibition Studies : It has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Protein Interaction Analysis : The compound can be used to probe protein interactions, aiding in the understanding of cellular mechanisms.

Medicinal Chemistry

This compound has demonstrated promising biological activities, particularly in anticancer research. Case studies have indicated its potential effects on cancer cell lines:

- Anticancer Activity : Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa).

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Successful incorporation of functional groups |

| Biochemical Studies | Enzyme inhibition and protein interaction | Demonstrated inhibition of specific enzymes |

| Medicinal Chemistry | Anticancer properties | Induced apoptosis in multiple cancer cell lines |

Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against various bacterial strains.

- Study Design : In vitro assays were conducted against Staphylococcus aureus.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity.

Anticancer Effects

In another study focused on its anticancer properties:

- Cell Lines Tested : MDA-MB-231, HeLa, and C6 glioma cells.

- Findings :

- Dose-dependent suppression of cell proliferation.

- Induction of morphological changes associated with apoptosis.

- Increased early apoptotic cell populations as measured by annexin V-FITC staining.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-4-propoxyaniline involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Impact of Halogen and Alkyl Substituents

- The phenylpropoxy chain introduces steric bulk, which may influence receptor interactions compared to the simpler propoxy group in the target compound .

Molecular Complexity and Pharmacokinetics

- N-ethyl-4-[[4-[ethyl(2-phenoxyethyl)amino]phenyl]methyl]-N-(2-phenoxyethyl)aniline (): This larger, more complex molecule (MW 494.67 g/mol) incorporates multiple phenoxyethyl and ethyl groups. Such structural complexity could hinder solubility and bioavailability compared to the target compound, though it may offer tailored receptor-binding properties for specialized applications .

Physicochemical and Functional Implications

- Lipophilicity : The propoxy group in the target compound likely confers moderate lipophilicity (predicted logP ~4–5), balancing solubility and membrane penetration. In contrast, halogenated analogs (e.g., ) may exhibit higher logP values, favoring tissue accumulation but risking toxicity.

- Synthetic Utility: Unlike the propanamide intermediate in (C₁₆H₂₄N₂O₂), which is tailored for amide-based drug synthesis, this compound’s aniline core makes it suitable for coupling reactions in dye or polymer chemistry .

Q & A

Q. What are the established synthetic routes for N-(2-phenoxyethyl)-4-propoxyaniline, and what key reaction parameters require optimization?

The synthesis typically involves multi-step nucleophilic substitution or alkylation reactions. For example, phenoxyethyl groups can be introduced via Williamson ether synthesis using 2-chloroethylphenol and 4-propoxyaniline under reflux conditions with polar aprotic solvents like N,N-Dimethylformamide (DMF) . Critical parameters include temperature control (80–120°C), stoichiometric ratios of precursors, and catalyst selection (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the target compound .

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm the presence of phenoxyethyl (–O–CH₂–CH₂–N–) and propoxy (–O–C₃H₇) groups. Key signals include δ 3.8–4.2 ppm (methylene protons adjacent to oxygen/nitrogen) .

- HPLC-TOF : To verify purity (>98%) and molecular mass (exact mass: calculated vs. observed Δppm <1) .

- FTIR-ATR : Peaks at ~1250 cm⁻¹ (C–O–C ether stretch) and ~1600 cm⁻¹ (aromatic C=C) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in pharmacological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., anti-cancer vs. inert results) may arise from variations in cell-line specificity or metabolic stability. To address this:

- Perform dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .

- Conduct metabolic stability studies using liver microsomes to assess degradation rates .

- Validate target engagement via surface plasmon resonance (SPR) to measure binding affinity to proposed receptors (e.g., kinase domains) .

Q. How can researchers optimize the stability of this compound under physiological conditions?

The compound’s ether and aniline groups are susceptible to oxidation. Strategies include:

- pH optimization : Use buffered solutions (pH 6–8) to minimize hydrolysis .

- Co-solvents : Add cyclodextrins or PEG-400 to enhance solubility and reduce aggregation .

- Accelerated stability testing : Monitor degradation products (e.g., quinones via HPLC) under elevated temperatures (40–60°C) .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound analogs?

- Molecular docking : Screen analogs against crystallographic protein targets (e.g., COX-2) using AutoDock Vina to prioritize synthesis .

- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with bioactivity using descriptors like logP and Hammett constants .

- Parallel synthesis : Generate a library of derivatives with systematic variations (e.g., propoxy → isopropoxy) to assess steric/electronic impacts .

Methodological Challenges

Q. How should researchers address conflicting spectral data during structural elucidation?

Contradictions in NMR or IR spectra often stem from impurities or tautomerism. Mitigation steps:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out co-eluting impurities .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

- Control experiments : Compare spectra with synthetic intermediates to identify byproducts .

Q. What are the best practices for ensuring reproducibility in kinetic studies of this compound reactions?

- Standardized protocols : Pre-dry solvents (e.g., DMF over molecular sieves) and use inert atmospheres (N₂/Ar) to prevent moisture/oxygen interference .

- In-line monitoring : Employ ReactIR or UV-vis spectroscopy to track reaction progress in real time .

- Data sharing : Publish raw kinetic data (e.g., time vs. conversion plots) and detailed instrument settings (e.g., GC-MS parameters) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P261, P271) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .

- Spill management : Neutralize with activated carbon and dispose as hazardous organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.